Scammonin I
CAS No.: 145108-33-4
Cat. No.: VC0542731
Molecular Formula: C50H84O21
Molecular Weight: 1021.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145108-33-4 |
|---|---|
| Molecular Formula | C50H84O21 |
| Molecular Weight | 1021.2 g/mol |
| IUPAC Name | [30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |
| Standard InChI | InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+ |
| Standard InChI Key | DGRGOOVTCYVEDQ-KIBLKLHPSA-N |
| Isomeric SMILES | CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O |
| SMILES | CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
| Canonical SMILES | CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O |
| Appearance | Solid powder |
Introduction
Structural Characterization of Scammonin I
Molecular Architecture
Scammonin I (C<sub>50</sub>H<sub>84</sub>O<sub>21</sub>) is a resin glycoside comprising a glycosidic acid (scammonic acid A) esterified with organic acids, including tiglic acid and isobutyric acid . The molecule features a macrocyclic ester structure formed via intramolecular esterification between the hydroxyl group at position 3 of the rhamnose (Rha) unit and the carboxylic acid moiety of scammonic acid A . This configuration creates a 27-membered lactone ring, a hallmark of resin glycosides .
The glycosidic backbone consists of four monosaccharide units:
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Quinovose (Qui): A 6-deoxyglucose residue.
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Rhamnose (Rha): A 6-deoxymannose unit acylated with isobutyric acid at position 2 .
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Glucose (Glc): Linked via β-1,2 glycosidic bonds.
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Terminal Quinovose (Qui'): Esterified with tiglic acid at position 4 .
The aglycone, scammonic acid A, is 11(S)-hydroxyhexadecanoic acid, which undergoes esterification with the oligosaccharide chain at position 11 .
Table 1: Key Structural Features of Scammonin I
Isolation and Natural Occurrence
Plant Sources
Scammonin I is predominantly isolated from:
Extraction and Purification
The isolation process involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Alkaline hydrolysis of the crude resin yields scammonic acid A and organic acids, facilitating structural analysis . High-performance liquid chromatography (HPLC) has been employed to separate Scammonin I from related glycosides (e.g., Scammonins III–VI) .
Physicochemical Properties
Spectral Data
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Mass Spectrometry: Negative-ion FAB-MS of Scammonin I heptaacetate ([M-H]<sup>−</sup> at m/z 1299) confirms its molecular formula .
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NMR Spectroscopy: <sup>1</sup>H NMR signals at δ 5.33 (H-4 of Qui'), δ 6.27 (H-2 of Rha), and δ 5.57 (H-3 of Rha) indicate acylation sites .
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Infrared (IR): Absence of hydroxyl absorption bands in acetylated derivatives confirms esterification .
Table 2: Spectral Characteristics of Scammonin I
| Technique | Key Observations | Source |
|---|---|---|
| FAB-MS | [M-H]<sup>−</sup> at m/z 1299 | |
| <sup>1</sup>H NMR | δ 5.33 (Qui' H-4), δ 6.27 (Rha H-2) | |
| IR | 1740 cm<sup>−1</sup> (ester C=O stretch) |
Computed Properties
Biological Activity and Traditional Uses
Pharmacological Effects
Scammonin I is historically recognized for its purgative activity, attributed to its ability to stimulate intestinal motility . The macrocyclic ester structure may interact with ion channels or mucosal receptors, though mechanistic studies remain limited .
Analytical and Synthetic Challenges
Structural Elucidation
The complexity of Scammonin I necessitates multi-technique approaches:
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HR-MS/MS: Resolves fragment ions for sugar sequencing.
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Heteronuclear Correlation (HETCOR): Maps <sup>1</sup>H-<sup>13</sup>C couplings to assign acylated positions .
Synthetic Feasibility
Total synthesis remains impractical due to the molecule’s stereochemical complexity. Semi-synthetic modification of scammonic acid A derivatives is an active research area .
Applications and Future Directions
Research Limitations
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Source Availability: Scammony roots are regionally restricted, complicating large-scale extraction.
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Toxicity Profile: Requires rigorous in vivo safety assessments.
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